molecular formula C15H9FO2 B179726 4'-Fluoroflavone CAS No. 1645-21-2

4'-Fluoroflavone

Cat. No. B179726
CAS RN: 1645-21-2
M. Wt: 240.23 g/mol
InChI Key: ZHXIMGYEMBZGOI-UHFFFAOYSA-N
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Description

4’-Fluoroflavone is a type of flavone derivative. Flavones are well known to possess a wide range of biological activities, including antioxidant, anticancer, antiviral, and many more . 4’-Fluoroflavone is synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction .


Synthesis Analysis

A number of 4’-substituted (R = H, Me, Cl, F) flavone derivatives is synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction . Compound [3-(4-fluorobenzoyl)-5-hydroxy-4’-fluoroflavone] was synthesized for the first time with the yield of 12% . Antiproliferative assays indicate that the synthesized flavones with F substituent at the 4’ position demonstrate higher activity than the other flavone derivatives .


Molecular Structure Analysis

The molecular structure of 4’-Fluoroflavone is C15H9FO2 . The backbone structure of the flavonoid class is 2-phenylchromen-4-one . To make out the structural properties, we are taking the derivatives of flavones .


Chemical Reactions Analysis

Flavones are classically prepared through Baker–Venkataraman rearrangement . In the classic synthesis methods, flavonoids are prepared through a three-step reaction involving esterification, rearrangement, and cyclization . Various 4’-substituted (R=H, Me, Cl, F) flavone derivatives were obtained via this one-pot procedure in high yield (≥70%) .

Scientific Research Applications

  • Anticancer Activity : 4'-Fluoroflavone derivatives, particularly those with a fluorine substituent at the 4' position, show higher antiproliferative activity against certain cancer cell lines like HeLa and MCF-7, compared to other flavone derivatives (Wang, Liu, & Zhang, 2018).

  • Gastroprotective Agents : Some derivatives of 4'-Fluoroflavone have been shown to retain gastroprotective potency and display minimal effects on drug-metabolizing enzymes, making them promising candidates for protecting against gastric damage induced by agents like ethanol and indomethacin (Ares et al., 1995).

  • Biochemical Probes : Certain 4'-Fluoroflavone derivatives, like 4'-N,N-Dimethylamino-3-hydroxyflavone, have been explored for their potential as molecular rotor-like fluoroprobes in the study of amyloid aggregations, relevant in diseases like Alzheimer's (Karmakar et al., 2020).

  • Fluorescent Probes : Some derivatives are used in the study of phospholipid membranes and can serve as probes to measure electrostatic potential at the surface layer of these membranes (Duportail, Klymchenko, Mély, & Demchenko, 2001).

  • Antioxidant and Neuroprotective Agents : 3-Fluorinated derivatives of 4'-Fluoroflavone have been evaluated for their antioxidant activity and neuroprotective properties, with some compounds enhancing antioxidant activity while conserving neuroprotective effects (Alshammari, Kucheryavy, Ashpole, & Colby, 2020).

  • Antiviral Activity : 4'-Hydroxy-3-methoxyflavones, a category that includes certain 4'-Fluoroflavone derivatives, have shown potent antiviral activities against picornaviruses like poliovirus and rhinoviruses (De Meyer et al., 1991).

properties

IUPAC Name

2-(4-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXIMGYEMBZGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293999
Record name 2-(4-fluorophenyl)-4h-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoroflavone

CAS RN

1645-21-2
Record name 4'-Fluoroflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)-4h-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A96898YA6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
YH Chen, ZS Yang, CC Wen, YS Chang, BC Wang… - Food chemistry, 2012 - Elsevier
… A new 4′-fluoroflavone was synthesised. The ROS-scavenging rate of 4′-fluoroflavone was −54%, which corresponds well with the predicted value (−48%). We propose that a …
Number of citations: 98 www.sciencedirect.com
JJ Ares, PE Outt, JL Randall, PD Murray… - Journal of medicinal …, 1995 - ACS Publications
… 5-Methoxy-4'fluoroflavone (26)caused a 4.4-fold increase in EROD activity, indicating that … Finally, we examined the ability of the novel compound 5-methoxy-4'-fluoroflavone (26) to …
Number of citations: 64 pubs.acs.org
X Wang, J Liu, Y Zhang - Russian Journal of General Chemistry, 2018 - Springer
… Compound [3-(4-fluorobenzoyl)-5hydroxy-4'-fluoroflavone] was synthesized for the first time with the yield of 12%. Antiproliferative assays indicate that the synthesized flavones with F …
Number of citations: 3 link.springer.com
X Wang, J Liu, Y Zhang, X Liang - Chemical Papers, 2018 - Springer
… Compound 26b (3-(4-fluorobenzoyl)-5-hydroxy-4′-fluoroflavone) was synthesized for the first time with a yield of 12%. The method was unsuccessful, however, for the synthesis of one …
Number of citations: 4 link.springer.com
M Marder, H Viola, JA Bacigaluppo, MI Colombo… - Biochemical and …, 1998 - Elsevier
Solution phase combinatorial synthesis of flavone derivatives and evaluation of their affinity for the central benzodiazepine receptors is described. The libraries preparation is simple …
Number of citations: 91 www.sciencedirect.com
E Leonard, Y Yan, ZL Fowler, Z Li, CG Lim… - Molecular …, 2008 - ACS Publications
Plant flavonoid polyphenols continue to find increasing pharmaceutical and nutraceutical applications; however their isolation, especially of pure compounds, from plant material …
Number of citations: 313 pubs.acs.org
PR Duchowicz, MG Vitale, EA Castro, JC Autino… - European journal of …, 2008 - Elsevier
Experimentally assigned values to binding affinity constants of flavonoid ligands towards the benzodiazepine site of the GABA(A) receptor complex were compiled from several …
Number of citations: 40 www.sciencedirect.com
D Lorendeau, L Dury, E Genoux-Bastide… - Biochemical …, 2014 - Elsevier
… BHK-21-MRP1 cells and the less against parental cells are chrysin (compound 8) and its derivatives (compounds 11 to 15) and the two compounds 5,7-dihydroxy-4′-fluoroflavone and …
Number of citations: 55 www.sciencedirect.com
DS Lim, DH Lim, JH Lee, ET Oh… - Journal of agricultural …, 2017 - ACS Publications
… Only a small portion of 4′-fluoroflavone (22) disappeared from cultures after 14 days, whereas 3′-fluoro- (10) and 7-fluoroflavone (17) were rapidly transformed to various metabolites. …
Number of citations: 8 pubs.acs.org
M Matsugi, M Takeda, A Takahashi… - Chemical and …, 2010 - jstage.jst.go.jp
… The residue was purified by recrystallization from ethyl acetate/n-hexane to give 5-hydroxy-4-fluoroflavone 3a (86 mg, 22% yield) as yellow crystals. 11) 5-Hydroxy-3-(4-methylbenzoyl)-…
Number of citations: 15 www.jstage.jst.go.jp

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